molecular formula C20H33N4O6P B587481 5/'-O-Methyl-DT cep CAS No. 149681-62-9

5/'-O-Methyl-DT cep

Cat. No.: B587481
CAS No.: 149681-62-9
M. Wt: 456.48
InChI Key: KUWFWDWWGSTJTC-UBYQHPLCSA-N
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Description

5’-O-Methyl-DT cep is a modified nucleoside phosphoramidite used primarily in the synthesis of oligonucleotides. It is a heterocyclic organic compound with the molecular formula C20H33N4O6P and a molecular weight of 456.47 g/mol . This compound is utilized in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-Methyl-DT cep typically involves the use of phosphoramidite chemistry, which is a widely employed method for the chemical synthesis of oligonucleotides. The process generally includes the following steps:

Industrial Production Methods

Industrial production of 5’-O-Methyl-DT cep follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Impurity analysis and profiling are critical aspects of the industrial production process to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

5’-O-Methyl-DT cep undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphates, phosphites, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

5’-O-Methyl-DT cep is extensively used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 5’-O-Methyl-DT cep involves its incorporation into oligonucleotides during synthesis. The methylation of the 5’-hydroxyl group enhances the stability of the resulting oligonucleotides by protecting them from enzymatic degradation. This modification also improves the binding affinity of the oligonucleotides to their target sequences, thereby enhancing their efficacy in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-O-Methyl-DT cep is unique due to its specific methylation at the 5’-hydroxyl group, which provides enhanced stability and binding affinity compared to other similar compounds. This makes it particularly useful in the synthesis of stable and effective oligonucleotides for various research and therapeutic applications .

Properties

IUPAC Name

3-[[di(propan-2-yl)amino]-[(2R,3S,5R)-2-(methoxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N4O6P/c1-13(2)24(14(3)4)31(28-9-7-8-21)30-16-10-18(29-17(16)12-27-6)23-11-15(5)19(25)22-20(23)26/h11,13-14,16-18H,7,9-10,12H2,1-6H3,(H,22,25,26)/t16-,17+,18+,31?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWFWDWWGSTJTC-UBYQHPLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC)OP(N(C(C)C)C(C)C)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC)OP(N(C(C)C)C(C)C)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N4O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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